molecular formula C16H16ClN3O B12763998 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- CAS No. 117052-12-7

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)-

Cat. No.: B12763998
CAS No.: 117052-12-7
M. Wt: 301.77 g/mol
InChI Key: JOTBSSWNXQARID-UHFFFAOYSA-N
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Description

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- is a chemical compound that belongs to the class of quinoline carboxamides

Preparation Methods

The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with a quinoline derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme regulation is crucial.

    Medicine: Research has shown its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves its interaction with specific molecular targets. The compound acts as an inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, leading to the death of cancer cells. The pathways involved include the DNA damage response pathway and the regulation of cell cycle checkpoints.

Comparison with Similar Compounds

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- can be compared with other quinoline carboxamides, such as:

    Laquinimod: Another quinoline carboxamide with immunomodulatory properties.

    3-Methyl-5,6,7,8-tetrahydro-8-quinolinecarboxamide: A similar compound with different substituents that affect its biological activity.

    Triazoloquinoline derivatives: These compounds also exhibit kinase inhibition but have different structural features that influence their selectivity and potency

Properties

CAS No.

117052-12-7

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-(4-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C16H16ClN3O/c17-11-5-7-12(8-6-11)19-16-13(15(18)21)9-10-3-1-2-4-14(10)20-16/h5-9H,1-4H2,(H2,18,21)(H,19,20)

InChI Key

JOTBSSWNXQARID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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